molecular formula C12H13ClO2 B11760488 Ethyl 4-(4-chlorophenyl)but-2-enoate

Ethyl 4-(4-chlorophenyl)but-2-enoate

Cat. No.: B11760488
M. Wt: 224.68 g/mol
InChI Key: DFCNNAZQKCVOON-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)but-2-enoate is an organic compound with the molecular formula C12H13ClO2. It is a derivative of butenoic acid and contains a chlorophenyl group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(4-chlorophenyl)but-2-enoate can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of automated reactors to control temperature, pressure, and reaction time, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 4-(4-chlorophenyl)but-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. The pathways involved in its reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h3,5-9H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCNNAZQKCVOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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